molecular formula C17H19BrN2O3S B3642376 N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B3642376
M. Wt: 411.3 g/mol
InChI Key: ULJDAYPQLIZDKS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a bromophenyl group and a trimethylphenyl group in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4,6-trimethylbenzenesulfonyl chloride, is prepared by reacting 2,4,6-trimethylbenzene with chlorosulfonic acid.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonamide intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfonamides.

    Medicine: Possible antimicrobial or anticancer activity due to its structural similarity to other bioactive sulfonamides.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide would depend on its specific application. In a biological context, it may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets. The presence of the sulfonamide group suggests it could act as a competitive inhibitor of enzymes that utilize similar substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
  • N-(4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
  • N-(4-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Uniqueness

N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-11-8-12(2)17(13(3)9-11)24(22,23)19-10-16(21)20-15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJDAYPQLIZDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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